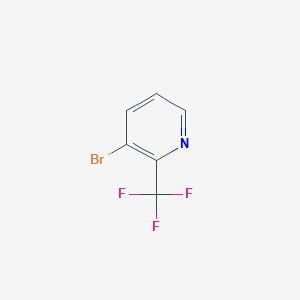

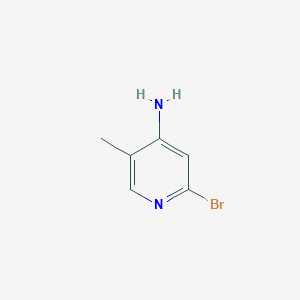

2-溴-5-甲基吡啶-4-胺

描述

2-Bromo-5-methylpyridin-4-amine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromaticity and nitrogen-containing heterocycle. The presence of a bromine atom and a methyl group on the pyridine ring suggests that this compound could be a versatile intermediate in organic synthesis, potentially useful in the pharmaceutical industry and material sciences.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multicomponent chemistry, as seen in the development of 2-isocyanopyridines, where 2-bromo-6-isocyanopyridine was identified as an optimal reagent due to its stability and synthetic efficiency . Although not directly synthesizing 2-Bromo-5-methylpyridin-4-amine, this study provides insight into the synthetic strategies that could be applied to similar compounds. Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate indicates the potential for halogenated pyridines to undergo nucleophilic substitution reactions .

Molecular Structure Analysis

X-ray crystallography analysis has been used to study the regioselectivity of reactions involving bromo-dichloro-methylpyrimidine, leading to the formation of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This suggests that similar analytical techniques could be employed to determine the molecular structure of 2-Bromo-5-methylpyridin-4-amine and its derivatives.

Chemical Reactions Analysis

The chemical reactivity of brominated pyridines is highlighted by the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, where catalytic conditions led to the selective substitution of the bromide . This indicates that 2-Bromo-5-methylpyridin-4-amine could also undergo selective chemical transformations, making it a valuable synthetic intermediate. Furthermore, the synthesis of 2-Amino-6-bromopyridine from 2-amino-6-methylpyridine through a series of reactions including diazotization and bromination suggests a possible synthetic route for 2-Bromo-5-methylpyridin-4-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be inferred from studies on similar compounds. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and the assessment of substituent effects on (E)-N-benzylidene-5-bromopyridin-2-amines10 provide information on how different functional groups can affect the properties of the molecule. These studies suggest that the physical properties such as melting points, solubility, and crystalline structure, as well as chemical properties like reactivity and stability, can be tuned by the introduction of various substituents on the pyridine ring.

科学研究应用

合成新衍生物

2-溴-5-甲基吡啶-4-胺作为合成新吡啶衍生物的前体,通过Suzuki交叉偶联反应。这些衍生物表现出潜力作为液晶的手性掺杂剂,并显示出显著的生物活性,如抗血栓、生物膜抑制和溶血活性。例如,一种化合物对人类血液中的凝块形成表现出显著的溶解作用,而另一种化合物对大肠杆菌表现出强效的抑制作用(Ahmad et al., 2017)。

催化胺化过程

这种化学物质用于催化胺化过程。一项研究表明,由钯-Xantphos复合物催化的多卤代吡啶,包括5-溴-2-氯吡啶,可以高效胺化,主要产物是5-氨基-2-氯吡啶,具有优异的化学选择性(Ji, Li & Bunnelle, 2003)。

铜催化芳基卤化物

铜催化已应用于芳基卤化物的胺化反应,包括溴吡啶,将其转化为高效的氨基吡啶。这种方法具有低催化剂负载和温和的反应条件,使其成为合成化学中有价值的方法(Lang, Zewge, Houpis & VolanteRalph, 2001)。

有机合成中的应用

2-溴-5-甲基吡啶-4-胺还用于各种有机合成过程。例如,它的胺化已被广泛研究,导致二氨基吡啶或这些化合物的混合物的形成,展示了其在创造多样化化学结构方面的多功能性(Streef & Hertog, 2010)。

在亚胺水解研究中的作用

使用4-甲基吡啶-2-胺研究了吡啶氮在钯催化的亚胺水解中的作用,为过渡金属催化的亚胺水解提供了见解。这项研究有助于理解涉及吡啶衍生物的化学反应(Ahmad et al., 2019)。

作用机制

安全和危害

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved discuss various aspects of 2-Bromo-5-methylpyridin-4-amine, including its synthesis , its use in chemical reactions , and its physical and chemical properties . These papers provide valuable insights into the compound and its potential applications.

属性

IUPAC Name |

2-bromo-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTRUPUDUVCDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505454 | |

| Record name | 2-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylpyridin-4-amine | |

CAS RN |

79055-60-0 | |

| Record name | 2-Bromo-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

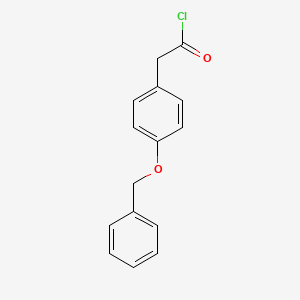

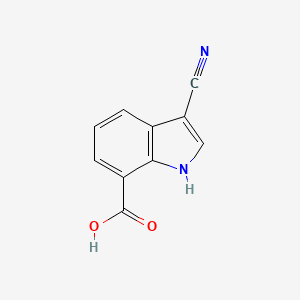

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)